molecular formula C16H21FN2O2S B256103 N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide

N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide

Cat. No. B256103
M. Wt: 324.4 g/mol
InChI Key: NBEDFCWXADXDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide, also known as CFMTI, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a thioacetamide derivative that has shown promise in the fields of neuroscience, pharmacology, and medicinal chemistry. In

Scientific Research Applications

N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has been extensively studied for its potential use in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has also been shown to have potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides, which are a hallmark of the disease.
In addition to its potential use in neuroscience, N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has also been studied for its potential use in the field of pharmacology. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has also been shown to have potential as a treatment for cancer, as it can inhibit the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can increase the levels of acetylcholine in the brain, which can improve cognitive function.
N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that produces pro-inflammatory prostaglandins. This inhibition can reduce inflammation in the body and may have potential as a treatment for inflammatory diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, which is an antioxidant that can protect cells from oxidative stress. N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has also been shown to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells.
In addition to its antioxidant effects, N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has also been shown to have anti-inflammatory effects. It can reduce the production of pro-inflammatory cytokines and can inhibit the activity of cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide is its potential as a neuroprotective agent. It has been shown to prevent neuronal death caused by oxidative stress and may have potential as a treatment for neurodegenerative diseases. N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide also has potential as a treatment for inflammatory diseases and cancer.
One limitation of N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide is its limited solubility in water. This can make it difficult to administer in some experimental settings. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease. More research is needed to fully understand its mechanism of action and potential side effects in this context.
Another area of interest is its potential as a treatment for cancer. N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide has been shown to inhibit the proliferation of cancer cells, but more research is needed to fully understand its potential as a cancer treatment.
Finally, more research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide. This will help to determine its potential as a treatment for a variety of diseases and conditions.

Synthesis Methods

The synthesis of N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reduction of the resulting ethyl 2-(4-fluorophenyl)amino-2-oxoacetate with lithium aluminum hydride. The final step involves the reaction of the resulting 2-(4-fluorophenyl)amino-2-oxoethylthiol with cyclohexyl isocyanate to form N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide.

properties

Product Name

N-cyclohexyl-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetamide

Molecular Formula

C16H21FN2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C16H21FN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,21)

InChI Key

NBEDFCWXADXDAK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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